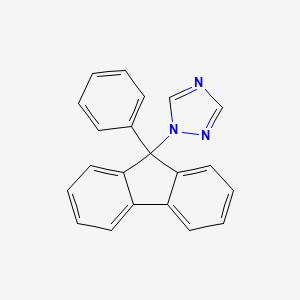

1-(9-phenylfluoren-9-yl)-1,2,4-triazole

Beschreibung

Structure

3D Structure

Eigenschaften

CAS-Nummer |

828265-51-6 |

|---|---|

Molekularformel |

C21H15N3 |

Molekulargewicht |

309.4 g/mol |

IUPAC-Name |

1-(9-phenylfluoren-9-yl)-1,2,4-triazole |

InChI |

InChI=1S/C21H15N3/c1-2-8-16(9-3-1)21(24-15-22-14-23-24)19-12-6-4-10-17(19)18-11-5-7-13-20(18)21/h1-15H |

InChI-Schlüssel |

KVOFEYRUEAXEJQ-UHFFFAOYSA-N |

Kanonische SMILES |

C1=CC=C(C=C1)C2(C3=CC=CC=C3C4=CC=CC=C42)N5C=NC=N5 |

Herkunft des Produkts |

United States |

Synthetic Strategies for 1 9 Phenylfluoren 9 Yl 1,2,4 Triazole

General Methodologies for C-9 Functionalization of Fluorene (B118485) Systems

The fluorene system offers several positions for functionalization, but the C-9 position is particularly reactive and synthetically versatile. The protons at the C-9 position are notably acidic (pKa ≈ 22.6 in DMSO), which allows for facile deprotonation by a suitable base to form the fluorenyl anion. This anion is stabilized by the aromaticity of the system, making it an effective nucleophile that readily reacts with various electrophiles.

A primary route for introducing a substituent at the C-9 position involves the preparation of a halo-fluorene derivative, such as 9-bromo-9-phenylfluorene (B18599). This compound serves as a key intermediate and can be synthesized from 9-phenyl-9-fluorenol (B15170) by treatment with aqueous hydrobromic acid. orgsyn.org Other methods to generate 9-bromo-9-phenylfluorene include reacting 9-phenylfluorene with N-bromosuccinimide. orgsyn.org This halogenated intermediate is an excellent electrophile, making it ideal for subsequent nucleophilic substitution reactions to form C-N, C-O, or C-C bonds at the C-9 position. orgsyn.orgnih.gov The 9-phenylfluorenyl (Pf) group is frequently employed as a bulky N-protecting group in amino acid chemistry, which underscores the reliability of forming a stable C-N bond at this position. nih.govresearchgate.netsemanticscholar.org

Regioselective Synthesis of the 1,2,4-Triazole (B32235) Moiety

The formation of the 1,2,4-triazole ring with the desired connectivity is critical. The regioselectivity, which determines the position of substituents on the triazole ring, can be controlled through various synthetic methods, ranging from classical cyclocondensation reactions to modern catalytic protocols.

Traditional methods for synthesizing the 1,2,4-triazole core often rely on the cyclization of linear precursors. These methods are well-established and provide reliable access to the triazole ring system.

Pellizzari Reaction : This reaction involves the condensation of an amide with an acyl hydrazide at high temperatures to form a 3,5-disubstituted-1,2,4-triazole. scispace.comwikipedia.org While effective, this method can require harsh conditions and may result in modest yields. wikipedia.org The mechanism proceeds through the formation of a hydrazide-amide intermediate, followed by intramolecular cyclization and dehydration. wikipedia.orgyoutube.com

Einhorn-Brunner Reaction : This method produces 1,2,4-triazoles from the reaction of imides with hydrazines. wikipedia.orgwikipedia.org A key feature of this reaction is its regioselectivity; the more acidic acyl group of the imide precursor preferentially forms the C5-N1 side of the resulting triazole ring. wikipedia.org

From Amidrazones : Amidrazones are versatile precursors that can be cyclized with various one-carbon sources, such as formic acid or orthoesters, to yield 1,2,4-triazoles. Catalytic oxidative cyclization of amidrazones with aldehydes, for instance using ceric ammonium (B1175870) nitrate, also provides an effective route. organic-chemistry.org

Modern synthetic chemistry has introduced a range of catalytic systems that offer milder reaction conditions, broader substrate scope, and improved regioselectivity for 1,2,4-triazole synthesis.

Copper-Catalyzed Reactions : Copper catalysts are widely used for constructing the 1,2,4-triazole ring. One prominent method is the copper-catalyzed oxidative cyclization of amidines with various partners. isres.orgfrontiersin.org For example, a system involving a copper catalyst, an oxidant like O₂, and a base can efficiently produce 1,3-disubstituted 1,2,4-triazoles. isres.org Copper-catalyzed multicomponent reactions, such as the [3+2] annulation of nitriles with other nitrogen-containing species, also provide regioselective access to substituted triazoles. isres.org

Palladium-Catalyzed Reactions : While often used for cross-coupling reactions involving a pre-formed triazole ring, palladium catalysis can also play a role in ring formation. For instance, Pd-catalyzed intramolecular C-H functionalization can be used to construct fused triazole systems. organic-chemistry.org

Catalyst-Controlled Regioselectivity : A significant advancement is the use of different metal catalysts to control the isomeric outcome of a reaction. For example, in the cycloaddition of isocyanides with diazonium salts, an Ag(I) catalyst selectively yields 1,3-disubstituted 1,2,4-triazoles, whereas a Cu(II) catalyst favors the formation of 1,5-disubstituted isomers.

| Method | Key Reactants | Typical Catalyst/Conditions | Primary Product Type | Reference |

|---|---|---|---|---|

| Pellizzari Reaction | Amide + Acyl Hydrazide | Heat | 3,5-Disubstituted-1,2,4-triazole | scispace.comwikipedia.org |

| Einhorn-Brunner Reaction | Imide + Hydrazine | Weak Acid | Isomeric mixture of 1,2,4-triazoles | scispace.comwikipedia.org |

| Copper-Catalyzed Cyclization | Amidine + Nitrile | Cu(I) or Cu(II), Oxidant (O₂) | Substituted 1,2,4-triazoles | frontiersin.orgnih.gov |

| Metal-Free Oxidative Cyclization | Hydrazone + Amine | I₂ / TBHP | 1,3,5-Trisubstituted-1,2,4-triazole | organic-chemistry.org |

| Electrochemical Synthesis | Aryl Hydrazine, NH₄OAc, Alcohol | Electrolysis, In situ I₂ | 1-Aryl or 1,5-disubstituted-1,2,4-triazoles | organic-chemistry.org |

To align with the principles of green chemistry, several metal-free synthetic routes have been developed. These methods avoid the use of potentially toxic and expensive heavy metals.

Iodine-Catalyzed Reactions : Molecular iodine can act as a catalyst for the oxidative C-H functionalization and C-N bond formation required for triazole synthesis. A general metal-free method involves the reaction of hydrazones with aliphatic amines, catalyzed by iodine, to yield 1,3,5-trisubstituted 1,2,4-triazoles. organic-chemistry.org

Electrochemical Synthesis : Electrochemical methods provide a powerful, reagent-free approach to synthesis. 1-Aryl and 1,5-disubstituted 1,2,4-triazoles can be synthesized from aryl hydrazines, paraformaldehyde, and ammonium acetate (B1210297) using an electrochemical process that avoids bulk oxidants and transition-metal catalysts. isres.orgorganic-chemistry.org

Microwave-Assisted Synthesis : The use of microwave irradiation can significantly accelerate reaction times and improve yields. A mild and efficient synthesis of substituted 1,2,4-triazoles from hydrazines and formamide (B127407) proceeds smoothly under catalyst-free microwave conditions. organic-chemistry.org

Strategic Coupling Reactions for Integrating Phenylfluorenyl and Triazole Subunits

The final and most critical step in the synthesis is the formation of the C9-N1 bond between the 9-phenylfluorenyl electrophile and the 1,2,4-triazole nucleophile.

Nucleophilic Substitution : The most direct and plausible strategy is a nucleophilic substitution reaction. This involves reacting 9-bromo-9-phenylfluorene with the anionic form of 1,2,4-triazole. The triazole anion can be readily generated by treating 1,2,4-triazole (pKa ≈ 10.26) with a strong, non-nucleophilic base such as sodium hydride (NaH) in an aprotic solvent like DMF or THF. wikipedia.org The resulting triazolate anion then acts as a potent nucleophile, displacing the bromide from the sterically hindered C-9 position of the phenylfluorene moiety.

Copper-Catalyzed N-Arylation : An alternative approach is a copper-catalyzed N-arylation, analogous to the Ullmann condensation. This method has proven effective for coupling aryl halides with various nitrogen heterocycles, including 1,2,4-triazole. researchgate.netnih.govresearchgate.netorganic-chemistry.orgnih.gov In this scenario, 9-bromo-9-phenylfluorene would serve as the electrophilic partner. The reaction is typically carried out using a copper(I) source, such as CuI, often in the presence of a ligand (e.g., a diamine) and a base like cesium carbonate (Cs₂CO₃) or potassium carbonate (K₂CO₃). organic-chemistry.orgnih.gov Ligand-free systems using CuCl have also been reported for the N-arylation of 1,2,4-triazole with aryl bromides. researchgate.net

Optimization of Reaction Conditions for Yield and Selectivity

Optimizing the reaction conditions for the final coupling step is crucial to maximize the yield and purity of 1-(9-phenylfluoren-9-yl)-1,2,4-triazole, particularly given the steric bulk of the 9-phenylfluorenyl group.

Choice of Base and Solvent : For the proposed nucleophilic substitution, the choice of base is critical. Strong bases like NaH or KHMDS are ideal for ensuring complete deprotonation of the triazole without competing as a nucleophile. Polar aprotic solvents such as DMF or DMSO are preferred as they can effectively solvate the triazolate anion and stabilize the transition state of the SNAr-type reaction. numberanalytics.com

Temperature Control : Due to the significant steric hindrance around the C-9 reaction center, the coupling reaction may require elevated temperatures to proceed at a reasonable rate. Careful temperature control is necessary to promote the desired reaction while minimizing potential side reactions or decomposition of the product. numberanalytics.com

Catalyst and Ligand System : In a copper-catalyzed N-arylation, screening different copper sources (e.g., CuI, CuCl, Cu₂O) and ligands is essential. Diamine ligands have been shown to be effective in promoting such couplings. organic-chemistry.org The choice of base is also important, with cesium carbonate often providing superior results due to its higher solubility and basicity in organic solvents.

Reaction Monitoring : Regardless of the chosen method, careful monitoring of the reaction progress using techniques like Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) is vital to determine the optimal reaction time and prevent the formation of byproducts from over-reaction or decomposition.

Development of Novel Synthetic Pathways to the Chemical Compound

The exploration of novel synthetic routes to this compound primarily revolves around the formation of the crucial carbon-nitrogen bond between the fluorenyl C9 carbon and a nitrogen atom of the triazole ring. Two principal strategies can be envisaged: the nucleophilic substitution of a suitable 9-phenylfluorenyl electrophile by 1,2,4-triazole, or the reaction of a 9-phenylfluorenyl nucleophile with an electrophilic triazole derivative. Given the well-documented use of 9-halo-9-phenylfluorenes as effective alkylating agents for nitrogen nucleophiles, the former approach appears more feasible. nih.gov

A proposed novel synthetic pathway involves the direct N-alkylation of 1,2,4-triazole with a 9-halo-9-phenylfluorene, such as 9-bromo-9-phenylfluorene (PfBr). This reaction is anticipated to proceed via an SN1 or SN2 mechanism, influenced by the choice of solvent and base. The stability of the tertiary 9-phenylfluorenyl carbocation could favor an SN1 pathway. nih.gov

The alkylation of 1,2,4-triazole can result in two possible regioisomers: the 1-substituted and the 4-substituted products. nih.govresearchgate.net The regioselectivity of this reaction is a critical aspect to consider and is often influenced by the reaction conditions. researchgate.net For instance, the use of different bases and solvents can direct the alkylation towards either the N1 or N4 position of the triazole ring. researchgate.netslideshare.net

A systematic investigation into the reaction conditions would be necessary to optimize the yield and regioselectivity for the desired this compound isomer. The key parameters to be explored are summarized in the following table.

| Parameter | Variation | Rationale |

|---|---|---|

| Electrophile | 9-bromo-9-phenylfluorene, 9-chloro-9-phenylfluorene | Investigate the effect of the leaving group on reaction rate and yield. |

| Base | Potassium carbonate, Sodium hydride, DBU | Evaluate the impact of base strength on the deprotonation of 1,2,4-triazole and potential side reactions. researchgate.net |

| Solvent | DMF, Acetonitrile, THF | Assess the influence of solvent polarity on the reaction mechanism (SN1 vs. SN2) and regioselectivity. |

| Temperature | Room temperature to 80 °C | Optimize the reaction temperature to ensure a reasonable reaction rate without promoting decomposition. |

Another potential innovative approach involves the generation of the 9-phenylfluorenyl cation from 9-phenyl-9-fluorenol in the presence of a strong acid, followed by trapping with 1,2,4-triazole. nih.govacs.org This method would proceed through a distinct carbocation intermediate and could offer a different regioselectivity profile compared to the direct alkylation with a halo-fluorene derivative.

Detailed research findings from these proposed studies would involve the characterization of the product(s) using spectroscopic methods such as 1H NMR, 13C NMR, and mass spectrometry to confirm the structure and determine the isomeric ratio. The separation of the N1 and N4 isomers would likely be achieved using chromatographic techniques.

The following table outlines the expected research findings from the development of these novel synthetic pathways.

| Finding | Method of Analysis | Significance |

|---|---|---|

| Optimal reaction conditions for the synthesis | Reaction optimization studies (varying base, solvent, temperature) | Provides an efficient and reproducible method for the preparation of the target compound. |

| Regioselectivity of the N-alkylation | NMR spectroscopy (1H, 13C) | Determines the predominant isomer formed and informs on the directing effects of the bulky 9-phenylfluorenyl group. nih.gov |

| Structural confirmation of the product(s) | Mass spectrometry, Elemental analysis | Verifies the molecular weight and elemental composition of the synthesized compound(s). |

| Isolation and purification protocol | Column chromatography, Recrystallization | Establishes a method to obtain the desired isomer in high purity. |

The successful development of these synthetic strategies would provide a reliable and scalable route to this compound, enabling further investigation of its chemical and physical properties.

Chemical Reactivity and Mechanistic Studies of 1 9 Phenylfluoren 9 Yl 1,2,4 Triazole

Exploration of Reactivity at the Fluorene (B118485) Core and Peripheral Phenyl Group

The reactivity of the 9-phenylfluorenyl moiety in 1-(9-phenylfluoren-9-yl)-1,2,4-triazole is largely dictated by the significant steric hindrance imposed by its three-dimensional structure. The fluorene core and the attached phenyl group are generally less susceptible to reactions that require direct attack at the aromatic rings due to this steric shielding.

Electrophilic aromatic substitution reactions on the fluorene and peripheral phenyl rings are expected to be slow and require harsh conditions. The bulky nature of the triazole substituent at the C9 position sterically hinders the approach of electrophiles to the ortho positions of the peripheral phenyl group and the peri positions of the fluorene core. However, reactions at the para-position of the peripheral phenyl group may be more feasible.

The primary reactivity of the 9-phenylfluorenyl group, as established in its use as a nitrogen-protecting group in amino acid chemistry, lies in its stability and its ability to influence the reactivity of adjacent functional groups through steric and stereoelectronic effects. nih.govaalto.fi For instance, the Pf group is known to direct the regioselectivity of enolization and alkylation in N-Pf-amino ketones away from the position adjacent to the nitrogen, a principle that could be extrapolated to reactions involving substituents on the triazole ring. researchgate.net

Nucleophilic attack on the fluorenyl or phenyl rings is generally unfavorable unless activated by suitable leaving groups or under specific catalytic conditions. The C9 position of the fluorene core is quaternary and therefore not susceptible to reactions that involve C-H activation at this position.

| Reaction Type | Predicted Reactivity | Influencing Factors |

|---|---|---|

| Electrophilic Aromatic Substitution | Low | Steric hindrance from the triazole and the opposing aromatic ring. |

| Nucleophilic Aromatic Substitution | Very Low (unless activated) | Electron-rich aromatic system; lack of activating groups. |

| Reactions at C9 | Inert to substitution | Quaternary carbon center. |

Investigating the Reactivity Profile of the 1,2,4-Triazole (B32235) Ring

The 1,2,4-triazole ring is an aromatic heterocycle with three nitrogen atoms, which makes it electron-deficient at the carbon atoms and electron-rich at the nitrogen atoms. This electronic nature governs its reactivity towards both electrophiles and nucleophiles.

The carbon atoms of the 1,2,4-triazole ring are susceptible to deprotonation and subsequent functionalization, particularly under metal-catalyzed conditions. Palladium- and rhodium-catalyzed C-H functionalization reactions are well-established methods for forming new carbon-carbon and carbon-heteroatom bonds on azole rings. scribd.comresearchgate.netnih.govrsc.org

For this compound, direct C-H arylation at the C5 position of the triazole ring is a plausible transformation. This type of reaction is typically catalyzed by palladium(II) acetate (B1210297) in the presence of a phosphine (B1218219) ligand and a base. nih.gov The reaction would proceed via a concerted metalation-deprotonation mechanism. nih.gov However, the steric bulk of the 9-phenylfluorenyl group at the N1 position could significantly influence the efficiency and regioselectivity of such reactions, potentially requiring tailored catalytic systems to overcome the steric hindrance.

Rhodium-catalyzed C-H activation offers another pathway for functionalization. Intramolecular C-H insertion reactions have been demonstrated with N-substituted triazoles, leading to the formation of new cyclic structures. scribd.com While this specific substrate does not have a readily available tether for intramolecular reactions, intermolecular rhodium-catalyzed functionalizations could be envisioned.

| Reaction | Typical Catalyst | Potential Product | Anticipated Challenges |

|---|---|---|---|

| C5-Arylation | Pd(OAc)2 / PPh3 | 1-(9-phenylfluoren-9-yl)-5-aryl-1,2,4-triazole | Steric hindrance from the 9-phenylfluorenyl group. |

| C5-Alkylation | Rh2(OAc)4 | 1-(9-phenylfluoren-9-yl)-5-alkyl-1,2,4-triazole | Substrate-catalyst compatibility. |

While 1,2,4-triazoles are generally aromatic and stable, under certain conditions, they can undergo ring-opening or N-N bond cleavage reactions. Research on related 1,2,3-triazoles has shown that reductive cleavage of the N-N bond can occur, for instance, using Pd/C and H2. researchgate.netasianpubs.org This suggests that similar transformations might be possible for 1,2,4-triazoles, potentially leading to the formation of acyclic amidine derivatives.

Photochemical conditions can also induce rearrangements and ring-opening in azole compounds. rsc.orgresearchgate.net For 1,2,4-triazoles, UV irradiation could potentially lead to the cleavage of the N1-N2 or N4-C5 bonds, followed by rearrangement to form other heterocyclic systems or acyclic products. The specific outcome would depend on the substitution pattern and the reaction conditions. Thermal denitrogenation is another known reaction for some triazole derivatives, leading to the formation of nitriles or other nitrogen-containing compounds, although this is more common for less stable triazole systems.

The 1,2,4-triazole ring possesses multiple nitrogen atoms that can act as donor sites for coordination with metal ions. The N2 and N4 atoms are the most common coordination sites, allowing the triazole ring to act as a monodentate or a bridging ligand. mdpi.comisres.org In this compound, the N1 position is blocked by the bulky 9-phenylfluorenyl group.

Coordination of this ligand with metal ions would likely occur through the N4 position, leading to the formation of mononuclear complexes. Bidentate coordination involving N4 and a potential functional group on the peripheral phenyl ring (if present) could also be envisioned. The significant steric bulk of the 9-phenylfluorenyl group would likely prevent the formation of polynuclear complexes where the triazole acts as a bridging ligand between two metal centers, as this would be sterically unfavorable. This steric hindrance could also influence the coordination geometry around the metal center, potentially leading to distorted geometries.

Elucidation of Reaction Mechanisms via Kinetic and Spectroscopic Analyses

Understanding the mechanisms of reactions involving this compound would rely heavily on kinetic and spectroscopic analyses. Kinetic studies, by monitoring the reaction rates under varying concentrations of reactants and catalysts, can help to determine the reaction order and the rate-determining step. For instance, in a palladium-catalyzed C-H arylation, kinetic analysis could elucidate whether the C-H activation or the reductive elimination is the rate-limiting step.

Spectroscopic methods are invaluable for identifying reaction intermediates and products.

Nuclear Magnetic Resonance (NMR) spectroscopy (¹H, ¹³C) is crucial for structural elucidation of products and can be used to monitor the progress of a reaction in real-time. acs.orgresearchgate.net The appearance and disappearance of signals can provide evidence for the formation of transient intermediates.

Mass Spectrometry (MS) can be used to identify the molecular weights of products and intermediates, helping to confirm proposed reaction pathways. ijsr.net High-resolution mass spectrometry (HRMS) provides exact mass measurements, allowing for the determination of elemental compositions.

In-situ Infrared (IR) spectroscopy can be employed to track changes in functional groups during a reaction, providing further mechanistic insights.

For example, in the study of a photochemical reaction, time-resolved spectroscopy could be used to detect short-lived excited states and radical intermediates.

Stereochemical Aspects of Reactions Involving the Chemical Compound

The most significant stereochemical feature of this compound is the bulky and rigid 9-phenylfluorenyl group. This group is known to be an excellent chiral auxiliary and can prevent racemization at adjacent stereocenters. nih.govsemanticscholar.orgresearchgate.net While the parent molecule itself is achiral, any reaction that introduces a chiral center on the triazole ring or its substituents would be influenced by the steric presence of the Pf group.

The diastereoselectivity in reactions such as alkylation at a position adjacent to the triazole ring would be influenced by the preferred conformation of the molecule, which is dictated by the steric demands of the Pf group. nih.govresearchgate.net The Pf group restricts rotation and can lead to facial selectivity in the approach of reagents.

Furthermore, the significant steric hindrance around the C9-N1 bond could potentially lead to atropisomerism if there is a sufficiently large substituent at the C5 position of the triazole ring or at the ortho positions of the peripheral phenyl group. Atropisomers are stereoisomers resulting from hindered rotation around a single bond. The energy barrier to rotation would determine the stability and isolability of such isomers.

Compound Names Mentioned

| Compound Name |

|---|

| This compound |

| Palladium(II) acetate |

| Triphenylphosphine |

| Rhodium(II) acetate |

Pathways for Derivatization and Further Functionalization

The molecular architecture of this compound presents several avenues for chemical modification, allowing for the synthesis of a diverse range of derivatives. The potential for functionalization stems from the distinct reactivity of its three primary components: the 1,2,4-triazole ring, the fluorenyl system, and the appended phenyl group. Strategic manipulation of these sites can introduce new physicochemical properties and biological activities. Derivatization can proceed by targeting the nucleophilic nitrogen atoms of the triazole ring, electrophilic substitution on the aromatic rings of the fluorene and phenyl moieties, or modification of the fluorene ring itself.

The 1,2,4-triazole nucleus is a versatile scaffold in medicinal chemistry, known to participate in various chemical transformations that lead to novel compounds with a broad spectrum of biological activities. ijprs.comchemmethod.com The presence of multiple nitrogen atoms allows for reactions such as N-alkylation and the formation of Schiff bases, which can serve as precursors for more complex heterocyclic systems. nih.govrdd.edu.iq For instance, the synthesis of various 1,2,4-triazole derivatives often involves multi-step reactions starting from a core triazole structure. chemmethod.com

Similarly, the fluorenyl group, particularly the 9-position, is a key site for functionalization. While in the target compound this position is already substituted, the aromatic rings of the fluorene moiety are susceptible to electrophilic substitution reactions. The combination of the fluorene scaffold with a triazole ring has been explored to create hybrid molecules with potential applications in medicinal chemistry and materials science. ijprs.comexplorationpub.com The 9-phenylfluoren-9-yl (Pf) group is also recognized for its role as a bulky N-protecting group in amino acid chemistry, where it demonstrates significant stability and the ability to direct stereoselective reactions. nih.govsemanticscholar.orgaalto.fi This inherent stability and steric influence are important considerations in planning further functionalization of this compound.

Functionalization of the 1,2,4-Triazole Ring

The 1,2,4-triazole ring in the parent compound offers reactive sites for further derivatization, primarily at the un-substituted nitrogen atoms. These nitrogens can act as nucleophiles, enabling a variety of substitution reactions.

One common pathway for derivatization is N-alkylation . The reaction of 1,2,4-triazole derivatives with alkyl halides or other electrophiles can introduce a range of substituents at the nitrogen atoms. For example, the reaction of a triazol-3-one with ethyl bromoacetate (B1195939) in the presence of a base like sodium ethoxide leads to the formation of an N-alkylated product. nih.gov This approach could be adapted to introduce functional groups such as esters, which can be further modified.

Another avenue for functionalization is through the formation of Mannich bases . This involves the aminoalkylation of a compound containing an active hydrogen atom with formaldehyde (B43269) and a primary or secondary amine. nih.gov While this compound itself does not have an active hydrogen on a nitrogen atom suitable for a classic Mannich reaction, derivatives of the triazole ring that introduce such a feature could be utilized.

The synthesis of Schiff bases is another potential derivatization strategy. This typically involves the condensation of an amino-substituted triazole with an aldehyde or ketone. nih.govrdd.edu.iq To apply this to the target molecule, a preliminary step to introduce an amino group onto the fluorenyl or phenyl rings would be necessary.

The following table summarizes potential derivatization reactions targeting the 1,2,4-triazole moiety, based on known reactivity of similar compounds.

| Reaction Type | Reagents | Potential Product | Reference for Analogy |

|---|---|---|---|

| N-Alkylation | Alkyl halide (e.g., ethyl bromoacetate), Base (e.g., sodium ethoxide) | N-alkylated this compound derivative | nih.gov |

| Synthesis of Fused Heterocycles | Bifunctional reagents (e.g., thioglycolic acid) after initial modification | Thiazolidinone or imidazole (B134444) fused triazole systems | rdd.edu.iq |

Functionalization of the Fluorenyl and Phenyl Moieties

The development of fluorene-triazole hybrids has demonstrated the utility of modifying the fluorene scaffold to tune the properties of the resulting compounds. explorationpub.comresearchgate.net For instance, the synthesis of brominated and fluorinated 9H-fluorene-1,2,3-triazole hybrids has been reported. researchgate.net These halogenated derivatives can then serve as handles for further cross-coupling reactions, such as the Suzuki coupling, to introduce additional aryl or heteroaryl groups.

The following table outlines potential functionalization pathways for the aromatic rings of this compound.

| Reaction Type | Reagents | Potential Site of Functionalization | Potential Product | Reference for Analogy |

|---|---|---|---|---|

| Nitration | HNO₃/H₂SO₄ | Fluorenyl or Phenyl ring | Nitro-substituted derivative | General Aromatic Chemistry |

| Halogenation | Br₂/FeBr₃ or Cl₂/AlCl₃ | Fluorenyl or Phenyl ring | Halogenated derivative | researchgate.net |

| Suzuki Coupling | Aryl boronic acid, Pd catalyst, Base | Halogenated derivative of the parent compound | Biaryl derivative | researchgate.net |

The derivatization of this compound can thus be approached through a variety of synthetic strategies, targeting either the heterocyclic triazole ring or the aromatic fluorenyl and phenyl systems. The choice of pathway would depend on the desired properties of the final compound, with the rich chemistry of both triazoles and fluorenes offering a broad scope for designing novel molecules.

Structural Elucidation Methodologies for 1 9 Phenylfluoren 9 Yl 1,2,4 Triazole

Nuclear Magnetic Resonance (NMR) Spectroscopy for Comprehensive Structural Assignment

Nuclear Magnetic Resonance (NMR) spectroscopy is the cornerstone for determining the precise connectivity of atoms in a molecule. For 1-(9-phenylfluoren-9-yl)-1,2,4-triazole, both ¹H and ¹³C NMR would be essential.

¹H NMR would reveal the number of distinct proton environments, their chemical shifts (δ), multiplicity (splitting patterns), and integration (ratio of protons). The aromatic region of the spectrum would be complex, showing signals for the protons of the phenyl group and the fluorenyl moiety. The two protons of the 1,2,4-triazole (B32235) ring would appear as distinct singlets at a characteristic downfield shift.

¹³C NMR spectroscopy would identify all unique carbon atoms in the molecule. The spectrum would show distinct signals for the quaternary carbon of the fluorenyl group attached to both the phenyl and triazole rings, in addition to the carbons of the aromatic rings and the triazole ring. Techniques such as DEPT (Distortionless Enhancement by Polarization Transfer) would further differentiate between CH, CH₂, and CH₃ groups, although only CH and quaternary carbons are present in this molecule's aromatic framework.

Hypothetical ¹H and ¹³C NMR Data

While exact experimental values are not available, a hypothetical data table illustrates the expected regions for the signals.

| ¹H NMR | δ (ppm) | Multiplicity | Assignment |

| Triazole-H | 8.0 - 8.5 | s | CH of triazole ring |

| Triazole-H | 7.8 - 8.2 | s | CH of triazole ring |

| Aromatic-H | 7.0 - 7.9 | m | Phenyl & Fluorenyl H |

| ¹³C NMR | δ (ppm) | Assignment |

| Triazole-C | 145 - 155 | CH of triazole ring |

| Aromatic-C | 120 - 150 | Phenyl & Fluorenyl C |

| Quaternary-C | 85 - 95 | C9 of fluorene (B118485) |

Infrared (IR) Spectroscopy for Characteristic Functional Group Identification

Infrared (IR) spectroscopy is employed to identify the functional groups present in a molecule by measuring the absorption of infrared radiation. For this compound, the IR spectrum would exhibit characteristic absorption bands corresponding to the vibrations of the aromatic C-H and C=C bonds, as well as the C-N and C=N bonds within the triazole ring. The absence of certain bands, such as a broad N-H stretch, would confirm the substitution pattern on the triazole ring.

Expected Characteristic IR Absorption Bands

| Wavenumber (cm⁻¹) | Vibration Type | Functional Group |

| 3100 - 3000 | C-H stretch | Aromatic |

| 1600 - 1450 | C=C stretch | Aromatic ring |

| 1550 - 1475 | C=N stretch | Triazole ring |

| 1300 - 1200 | C-N stretch | Triazole ring |

High-Resolution Mass Spectrometry (HRMS) for Accurate Mass Determination and Fragmentation Analysis

High-Resolution Mass Spectrometry (HRMS) provides an extremely accurate measurement of the molecular weight of a compound, allowing for the determination of its elemental composition. For this compound (C₂₁H₁₅N₃), the calculated exact mass is 309.1266 g/mol . HRMS analysis would confirm this exact mass, thereby validating the molecular formula.

Furthermore, the fragmentation pattern observed in the mass spectrum would offer structural clues. Common fragmentation pathways would likely involve the cleavage of the bond between the fluorenyl group and the triazole ring, leading to characteristic fragment ions that could be analyzed to corroborate the proposed structure.

Theoretical and Computational Chemistry of 1 9 Phenylfluoren 9 Yl 1,2,4 Triazole

Quantum Chemical Analyses (e.g., Density Functional Theory (DFT) Calculations)

Density Functional Theory (DFT) is a cornerstone of modern computational chemistry, providing a framework to investigate the electronic structure and properties of molecules. For 1-(9-phenylfluoren-9-yl)-1,2,4-triazole, DFT calculations can elucidate key aspects of its electronic behavior.

Frontier Molecular Orbital Theory (HOMO-LUMO) for Electronic Structure and Reactivity Prediction

Frontier Molecular Orbital (FMO) theory is crucial for predicting the chemical reactivity and electronic properties of a molecule. The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are the key players in chemical reactions. The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO's energy indicates its capacity to accept electrons. The energy difference between these two orbitals, the HOMO-LUMO gap (ΔE), is a critical indicator of molecular stability and reactivity. irjweb.comresearchgate.net

For this compound, the HOMO is expected to be localized primarily on the electron-rich π-system of the phenylfluorenyl group. This large, conjugated system can readily donate electrons. Conversely, the LUMO is likely to be distributed over the 1,2,4-triazole (B32235) ring, an electron-deficient heterocyclic system. mdpi.comwuxibiology.com A smaller HOMO-LUMO gap suggests higher chemical reactivity and lower kinetic stability, as it is energetically less demanding to move electrons from the HOMO to the LUMO. researchgate.net DFT calculations for similar aromatic and heterocyclic systems suggest the gap for this molecule would be moderate, indicating a balance between stability and reactivity. nih.gov

Table 1: Predicted Frontier Molecular Orbital Characteristics

| Orbital | Expected Localization | Implication for Reactivity |

|---|---|---|

| HOMO | Phenylfluorenyl moiety | Site for electrophilic attack |

| LUMO | 1,2,4-Triazole ring | Site for nucleophilic attack |

| ΔE (Gap) | Moderate | Balanced chemical stability and reactivity |

Electron Density Distribution and Molecular Electrostatic Potentials (MEP)

The molecular electrostatic potential (MEP) map is a valuable tool for visualizing the charge distribution within a molecule and predicting sites for electrophilic and nucleophilic attack. irjweb.com The MEP surface displays regions of varying electrostatic potential, typically color-coded where red indicates negative potential (electron-rich areas) and blue indicates positive potential (electron-poor areas). nih.gov

In this compound, the MEP map would likely show regions of high negative potential (red) around the nitrogen atoms of the triazole ring, making them susceptible to electrophilic attack or coordination with metal ions. irjweb.comresearchgate.net Conversely, the hydrogen atoms of the aromatic rings would exhibit positive potential (blue), representing potential sites for nucleophilic interaction. researchgate.net The large phenylfluorenyl group would present a complex surface with varying potential, influenced by the delocalized π-electrons.

Conceptual DFT Descriptors for Predicting Chemical Behavior

Conceptual DFT provides a set of chemical concepts derived from the variation of energy with respect to the number of electrons, offering quantitative measures of chemical reactivity. researchgate.netmdpi.com Key descriptors include:

Chemical Hardness (η): A measure of resistance to change in electron distribution. A larger HOMO-LUMO gap is associated with greater hardness and stability. nih.gov

Chemical Softness (S): The reciprocal of hardness, indicating how easily the electron cloud can be polarized.

Electronegativity (χ): The power of an atom or group to attract electrons.

Electrophilicity Index (ω): A measure of a molecule's ability to act as an electrophile. mdpi.com

For this compound, these descriptors would quantify its reactivity. The triazole moiety would contribute to a higher electrophilicity index, while the phenylfluorenyl group would influence its softness. Calculating these parameters allows for a more nuanced prediction of its behavior in chemical reactions compared to FMO analysis alone. acs.orgnih.gov

Molecular Dynamics (MD) Simulations for Conformational Landscapes and Stability

Molecular Dynamics (MD) simulations provide a powerful method to explore the conformational landscape of a molecule over time, offering insights into its flexibility, stability, and intermolecular interactions. researchgate.net For a molecule with the steric bulk of this compound, MD simulations are essential to understand its dynamic behavior.

The primary conformational flexibility would arise from the rotation around the single bond connecting the sp³-hybridized C9 of the fluorene (B118485) ring to the nitrogen atom of the triazole ring. However, due to the immense steric hindrance imposed by the phenyl group and the fluorene system, this rotation would be significantly restricted. mdpi.comaalto.fi MD simulations would likely reveal a limited number of stable, low-energy conformations. The bulky phenylfluorenyl group acts as a steric shield, influencing how the molecule interacts with its environment and other molecules. researchgate.netnih.gov This steric shielding is a well-known feature of the 9-phenylfluorenyl (Pf) group, often used in synthesis to control stereochemistry. semanticscholar.orgaalto.fi

Computational Approaches to Reaction Pathway Modeling and Transition State Characterization

Computational chemistry can model the entire pathway of a chemical reaction, identifying intermediates and, crucially, the transition state—the highest energy point along the reaction coordinate. This modeling is vital for understanding reaction mechanisms and predicting reaction rates.

For this compound, one could model various potential reactions. For instance, electrophilic aromatic substitution on the phenyl or fluorenyl rings could be investigated. DFT calculations would be used to locate the transition state structures for the attack of an electrophile at different positions, determining the most favorable reaction pathway. Similarly, reactions involving the triazole ring, such as N-alkylation or coordination chemistry, could be modeled to understand regioselectivity and reaction energetics. dnu.dp.ua

Prediction of Spectroscopic Parameters (e.g., NMR Chemical Shifts, IR Frequencies)

Computational methods are highly effective at predicting spectroscopic data, which can be used to confirm experimental results or to aid in the structural elucidation of new compounds. tandfonline.com

NMR Chemical Shifts: The Gauge-Independent Atomic Orbital (GIAO) method, typically used in conjunction with DFT, is a reliable approach for predicting NMR chemical shifts (¹H and ¹³C). tandfonline.comnih.gov For this compound, these calculations would predict a complex spectrum. A notable feature would be the anisotropic shielding effect of the large aromatic fluorenyl system, which would cause significant upfield shifts for any protons positioned above the face of the rings. aalto.fi Comparing calculated shifts with experimental data is a powerful tool for confirming the three-dimensional structure of the molecule. researchgate.netgithub.iofrontiersin.org

IR Frequencies: DFT calculations can also predict vibrational frequencies, which correspond to the peaks in an infrared (IR) spectrum. acs.org The predicted IR spectrum for this molecule would show characteristic peaks for C-H stretching in the aromatic rings, C=N and C=C stretching within the triazole and phenylfluorenyl systems, and various bending vibrations. These theoretical spectra are invaluable for interpreting experimental IR data. dnu.dp.ua

Table 2: Illustrative Predicted Spectroscopic Data

| Spectrum | Predicted Feature | Computational Method |

|---|---|---|

| ¹³C NMR | Distinct signals for quaternary C9 of fluorene, and carbons of the triazole, phenyl, and fluorenyl rings. | GIAO-DFT |

| ¹H NMR | Complex aromatic region; upfield shifts due to shielding from the fluorenyl group. | GIAO-DFT |

| IR | Aromatic C-H stretching (~3100-3000 cm⁻¹), C=N/C=C stretching (~1600-1450 cm⁻¹). | DFT |

Structure Activity Relationship Sar Investigations and Design Principles for 1 9 Phenylfluoren 9 Yl 1,2,4 Triazole Derivatives

Impact of Systematic Structural Variations on the Fluorene (B118485) Scaffold and Phenyl Substituent on Reactivity

The primary characteristic of the 9-phenylfluorenyl group is its substantial steric bulk. This group acts as a large, rigid shield, which can prevent or hinder chemical reactions by blocking access to nearby reactive sites. nih.govaalto.fi In the context of 1-(9-phenylfluoren-9-yl)-1,2,4-triazole, this steric hindrance directly impacts the accessibility of the N2 nitrogen of the triazole ring, making the N4 position the more likely site for electrophilic attack or alkylation. Furthermore, the rigid, coplanar nature of the fluorene system restricts conformational freedom, leading to more predictable reaction trajectories. thieme-connect.de

The electronic nature of the fluorene and phenyl rings can be fine-tuned by introducing various substituents. These substituents alter the electron density of the aromatic systems through inductive and resonance effects, which in turn influences the reactivity of the entire molecule, including the attached triazole ring. lumenlearning.comlibretexts.org

Electron-Withdrawing Groups (EWGs): Substituents such as nitro (-NO₂), cyano (-CN), or halo (-F, -Cl) groups decrease the electron density on the aromatic scaffold. This deactivation makes the fluorene and phenyl rings less susceptible to electrophilic aromatic substitution. The inductive pull of these groups can also be transmitted to the triazole ring, reducing the nucleophilicity of its nitrogen atoms.

Electron-Donating Groups (EDGs): Substituents like methoxy (B1213986) (-OCH₃) or alkyl (-CH₃) groups increase the electron density of the aromatic rings, activating them towards electrophilic attack. This enhanced electron density can also slightly increase the basicity and nucleophilicity of the triazole nitrogens.

The specific placement of these substituents determines their precise effect on reactivity. For instance, a substituent on the phenyl ring will have a more direct electronic influence on the triazole moiety compared to a substituent on the more distant positions of the fluorene scaffold.

Below is a data table summarizing the expected impact of common substituents on the reactivity of the 9-phenylfluorenyl scaffold.

| Substituent (R) | Position | Electronic Effect | Expected Impact on Scaffold Reactivity (Electrophilic Aromatic Substitution) | Expected Impact on Triazole Nitrogen Nucleophilicity |

|---|---|---|---|---|

| -OCH₃ | para-phenyl | Strongly Donating (+R, -I) | Strong Activation | Slight Increase |

| -CH₃ | para-phenyl | Weakly Donating (+I) | Weak Activation | Minor Increase |

| -H | - | Neutral (Reference) | Baseline | Baseline |

| -Cl | para-phenyl | Weakly Withdrawing (-I, +R) | Weak Deactivation | Slight Decrease |

| -CF₃ | para-phenyl | Strongly Withdrawing (-I) | Strong Deactivation | Decrease |

| -NO₂ | para-phenyl | Strongly Withdrawing (-I, -R) | Strong Deactivation | Significant Decrease |

Influence of Derivatization on the 1,2,4-Triazole (B32235) Ring on Chemical Properties

The 1,2,4-triazole ring is a versatile heterocyclic system known for its aromaticity and the presence of three nitrogen atoms, which confer a range of chemical properties. researchgate.net In this compound, the N1 position is blocked by the bulky fluorenyl group, directing further reactivity towards the N4, C3, and C5 positions. nih.gov

Derivatization at the C3 and C5 positions is a common strategy to modulate the chemical properties of 1,2,4-triazoles. ijcrt.org Introducing different functional groups provides "handles" for subsequent chemical transformations and alters the electronic landscape of the ring.

Amino Groups (-NH₂): An amino group at C3 or C5 acts as a strong electron-donating group, increasing the electron density of the triazole ring. This enhances the basicity of the ring nitrogens and makes the amino group itself a site for reactions such as acylation or diazotization.

Mercapto/Thiol Groups (-SH): A thiol substituent introduces significant chemical versatility. It can exist in a tautomeric equilibrium with the thione form (-C=S). ijsr.net The thiol form is acidic and can be deprotonated to form a thiolate, which is a potent nucleophile for alkylation or addition reactions. The thione form can undergo reactions typical of thiocarbonyls.

Alkyl/Aryl Groups: The introduction of simple alkyl or aryl groups at C3 or C5 primarily influences the steric environment and lipophilicity of the molecule without drastically altering the fundamental electronic properties of the triazole ring.

The chemical properties imparted by these substituents are summarized in the following table.

| Substituent (R') at C3/C5 | Dominant Chemical Property | Potential for Further Reactions |

|---|---|---|

| -H | Neutral | Limited (e.g., metallation) |

| -CH₃ | Weakly electron-donating, increases lipophilicity | Side-chain oxidation (harsh conditions) |

| -NH₂ | Basic, nucleophilic, electron-donating | Acylation, alkylation, diazotization, Schiff base formation |

| -SH | Acidic, nucleophilic (as thiolate) | Alkylation (S-alkylation), oxidation to disulfides, acylation |

| -COOH | Acidic | Esterification, amidation, reduction to alcohol |

Correlations Between Molecular Architecture and Modulated Reactivity Profiles

The most critical correlation is the relationship between the steric hindrance of the 9-phenylfluorenyl group and the regioselectivity of reactions on the triazole ring. As established, the sheer size of this substituent effectively shields the N2 atom, making the N4 atom the primary site for electrophilic attack. This predictable regioselectivity is a direct consequence of the molecule's rigid, three-dimensional structure.

Furthermore, there is electronic communication between the two parts of the molecule. Substituents on the fluorenyl or phenyl rings can modulate the nucleophilicity of the N4 atom. An electron-withdrawing group on the phenyl ring will reduce the electron density flowing towards the triazole, making N4 less reactive. Conversely, an electron-donating group will enhance its reactivity. This allows for the fine-tuning of the triazole's reactivity without directly modifying the ring itself.

Similarly, the electronic nature of substituents on the triazole's C3 or C5 positions can influence the fluorene scaffold. A potent electron-withdrawing group on the triazole ring can slightly deactivate the fluorene system towards electrophilic attack by inductively pulling electron density away from it. This reciprocal electronic influence highlights the integrated nature of the hybrid system.

Development of Rational Design Principles for Novel Fluorene-Triazole Hybrid Systems

Based on the established SAR, a set of rational design principles can be formulated for creating novel fluorene-triazole hybrids with desired chemical properties. nih.govnih.gov This approach treats the parent molecule as a modular scaffold that can be systematically modified.

Control of Reactivity via Steric Shielding: The 9-phenylfluorenyl group can be employed as a "directing group" to enforce specific regioselectivity in reactions involving the triazole ring. The size of this steric shield can be further adjusted by introducing substituents at the ortho-positions of the phenyl ring or the 1,8-positions of the fluorene scaffold to either increase or decrease the steric hindrance around the triazole.

Tuning Nucleophilicity and Basicity: The reactivity of the triazole N4 atom can be precisely controlled by placing appropriate electron-donating or -withdrawing substituents on the phenyl ring. This allows for the creation of derivatives with a wide range of nucleophilicities, suitable for different chemical transformations or for tuning the strength of coordination to metal centers.

Introduction of Reactive Sites: The C3 and C5 positions of the triazole ring serve as ideal locations for introducing specific functional groups. For designing molecules for further conjugation (e.g., in polymer or drug development), one could introduce a thiol (-SH), amino (-NH₂), or carboxylic acid (-COOH) group at one of these positions, providing a specific point of attachment without altering the core scaffold.

Modulation of Physicochemical Properties: Properties such as solubility, lipophilicity, and crystal packing can be systematically altered. Adding long alkyl chains to the fluorene scaffold can increase solubility in nonpolar organic solvents, while incorporating polar functional groups on the triazole ring can enhance aqueous solubility.

By applying these principles, new fluorene-triazole hybrid systems can be rationally designed to possess tailored reactivity profiles and physicochemical properties, paving the way for their application in advanced materials, catalysis, and as complex chemical building blocks.

Advanced Academic Applications and Future Research Directions of 1 9 Phenylfluoren 9 Yl 1,2,4 Triazole

Contribution to Advanced Organic Synthesis Methodologies as a Key Intermediate

The 1-(9-phenylfluoren-9-yl) group, often abbreviated as the Pf group, is a highly effective N-protecting group in asymmetric synthesis, particularly for amino acids. nih.govaalto.fi Its significant steric bulk is instrumental in preventing the racemization of chiral centers, a persistent challenge in multi-step organic synthesis. nih.govsemanticscholar.org The Pf group provides exceptional stability to the α-center of amino acid derivatives, ensuring the preservation of enantiomeric purity during various C-C bond-forming reactions like alkylations, aldol (B89426) reactions, and Grignard additions. nih.gov

While the primary use of the Pf moiety is for nitrogen protection, its attachment to a 1,2,4-triazole (B32235) ring in 1-(9-phenylfluoren-9-yl)-1,2,4-triazole creates a stable and versatile intermediate. The triazole ring itself is a critical pharmacophore and a robust building block in synthetic chemistry. nih.govchemmethod.com This fluorene-triazole hybrid can serve as a precursor for more complex molecules. The triazole moiety can be further functionalized, or the entire molecule can be incorporated into larger systems, leveraging the stability and steric influence of the Pf group. explorationpub.com The synthesis of such hybrids often involves multi-step reaction protocols, starting from foundational molecules like 4-amino-1,2,4-triazole. chemmethod.com

Exploration in Functional Organic Materials Science

The combination of a fluorene (B118485) core, known for its photoluminescent properties, and a triazole ring, a common component in functional materials, makes this compound and its derivatives promising candidates for materials science applications. lifechemicals.comtue.nl

Building Blocks for Polymers: Both fluorene and triazole derivatives are extensively used in the development of functional polymers. tue.nlrsc.org Polyfluorenes are valued for their use in organic light-emitting diodes (PLEDs) and other optoelectronic devices. researchgate.net The 1,2,4-triazole unit can be incorporated into polymer backbones to enhance thermal stability, modify electronic properties, or act as a metal-complexing site. lifechemicals.com The subject compound can, therefore, be envisioned as a monomer or a key building block for creating sequence-defined oligomers and polymers with tailored photophysical and electronic characteristics. rsc.org

Photoactive Chemicals and Fluorescent Dyes: Fluorene is inherently fluorescent, typically emitting in the violet-blue region of the spectrum. researchgate.net The properties of 1,2,4-triazole derivatives have been explored for optoelectronics due to their excellent emission properties. nih.gov The conjugation of these two moieties can lead to new materials with interesting photophysical behaviors. Research on related 1,2,3-triazole regioisomers has demonstrated that the specific attachment point and substitution pattern can significantly influence absorption and fluorescence signatures. rsc.org Derivatives of 4H-1,2,4-triazole have been shown to be highly luminescent, suggesting that the core structure is conducive to developing novel fluorescent dyes. nih.gov

| Compound Class | Key Feature | Observed Property | Reference |

|---|---|---|---|

| 4-Alkyl-3,5-bis[4-(naphthalen-1-yl)phenyl]-4H-1,2,4-triazole | Extended π-conjugation | UV λmax at 297.0 nm | nih.gov |

| BODIPY-labelled phenyl-triazole-coumarins | Donor-acceptor structure | Band gap energy of ~2.20 eV in solid state | researchgate.net |

| Triazole adenine (B156593) analogues | Suspected excited-state charge transfer | Emission spectra vary with solvent polarity | rsc.org |

Potential as Chemical Probes and Ligands in Academic Research

The nitrogen-rich 1,2,4-triazole ring is an excellent ligand for coordinating with metal ions. lifechemicals.com This property allows for the design of chemical probes and sensors. The fluorene unit can act as a fluorophore, where its emission properties could be modulated upon the binding of a specific metal ion to the triazole moiety, creating a "turn-on" or "turn-off" fluorescent sensor. Furthermore, the triazole scaffold is a cornerstone in the development of various biologically active agents, including antifungal, anticancer, and antiviral drugs. chemmethod.comlifechemicals.comnih.gov This bioactivity suggests that fluorene-triazole hybrids could be developed as probes to investigate biological processes or as ligands targeting specific enzymes or receptors. For instance, certain triazole derivatives have been designed to inhibit the VOR complex, which is relevant in cancer and HIV-1 infection research. nih.gov

Supramolecular Assemblies and Self-Organization Studies Involving the Compound

Supramolecular chemistry involves the study of systems held together by non-covalent interactions. The planar and aromatic nature of the fluorene ring makes it highly amenable to self-assembly through π-π stacking interactions. tue.nlresearchgate.net The combination of the large, flat surface of the fluorene core with the polar, hydrogen-bond-capable triazole ring in this compound provides multiple interaction sites for driving self-organization. These molecules could form well-ordered structures such as gels, liquid crystals, or nanofibers. The delicate interplay between the molecular structure and processing conditions often dictates the final supramolecular organization and the resulting material properties. tue.nl Research into rotaxanes and catenanes, which are mechanically interlocked molecules, has shown that triazole units can act as recognition sites for macrocycles, guiding the assembly of complex supramolecular architectures. acs.org

Emerging Research Frontiers for Complex Fluorene-Triazole Architectures

The future of fluorene-triazole architectures lies in the creation of increasingly complex and functional molecular systems. An emerging frontier is the development of hybrid compounds for medicinal chemistry. By combining the fluorene scaffold with the proven biological activity of the triazole ring, novel therapeutic agents are being designed. explorationpub.comijprs.com For example, 9H-fluorenone based 1,2,3-triazole analogues have been investigated as inhibitors of Mycobacterium tuberculosis, and other fluorene-triazole hybrids have shown potential as antitumoral agents against various cancer cell lines. explorationpub.comnih.gov

In materials science, the focus is on designing molecules with precisely controlled electronic and photophysical properties for next-generation organic electronics. This includes the development of n-type semiconducting materials for Organic Field-Effect Transistors (OFETs) and advanced emitters for lighting and display technologies. researchgate.net The synthesis of complex, multi-component systems where the fluorene-triazole unit is just one part of a larger, functional architecture is a key area of future research, promising innovations in both medicine and technology.

Q & A

Q. Advanced Research Focus

- Substituent Engineering : Introducing electron-withdrawing groups (e.g., -CN, -F) at the triazole 3-position enhances binding to enzymatic targets (e.g., aromatase inhibitors) .

- Bioisosteric Replacement : Replacing thiazole with 1,2,4-triazole in drug scaffolds improves metabolic stability while retaining activity (e.g., antifungal agents) .

- Hybrid Scaffolds : Conjugating fluorene with triazole via methylene linkers increases lipophilicity, aiding blood-brain barrier penetration (e.g., antiepileptic candidates) .

Data-Driven Design : Systematic SAR studies (e.g., IC₅₀ comparisons for substituted derivatives) guide prioritization .

How can researchers address contradictions in reported biological activity data for 1,2,4-triazole derivatives?

Advanced Research Focus

Discrepancies often arise from variations in assay conditions or substituent effects. Mitigation approaches:

- Standardized Assays : Use consistent cell lines (e.g., HepG2 for cytotoxicity) and controls.

- Metabolite Profiling : Monitor triazole metabolites (e.g., 1,2,4-T, TA, TAA) to account for in vivo degradation .

- Computational Validation : Molecular docking predicts binding modes, reconciling divergent activity trends (e.g., fluconazole analogs vs. CYP51 targets) .

Case Study : Fluorene-triazole derivatives show variable antifungal activity due to steric hindrance from the 9-phenyl group; docking simulations clarify steric vs. electronic contributions .

What analytical challenges arise in detecting triazole metabolites, and how are they resolved?

Advanced Research Focus

Triazole metabolites (e.g., 1,2,4-T, TA, TAA) pose detection challenges due to low volatility and matrix interference. Solutions include:

- LC-MS/MS : Quantifies metabolites in plant/animal tissues with high sensitivity (LOQ: 0.01 ppm) .

- Derivatization : Silylation of TA/TAA improves GC-MS compatibility .

- Isotopic Labeling : ¹⁵N-labeled internal standards enhance accuracy in complex matrices .

Regulatory Context : The EPA mandates metabolite analysis for triazole fungicides, requiring validated methods for dietary risk assessments .

How can regioselectivity be controlled in the synthesis of polycyclic 1,2,4-triazole derivatives?

Advanced Research Focus

Steric and electronic factors govern substituent placement:

- Steric Hindrance : Bulky groups (e.g., azetidine) limit substitution to specific triazole positions, as seen in polycyclic energetic materials .

- Microwave Irradiation : Accelerates reactions, favoring kinetic control and reducing byproducts.

- Protecting Groups : Temporary protection of fluorene amines directs cycloaddition to desired sites .

Example : Chlorinated azobis-triazoles yield mono-substituted products under alkaline conditions due to steric constraints .

What computational methods predict the stability and reactivity of this compound?

Q. Advanced Research Focus

- DFT Calculations : Model HOMO-LUMO gaps to assess oxidative stability (e.g., fluorene’s aromatic system stabilizes the triazole ring) .

- Molecular Dynamics (MD) : Simulates degradation pathways under physiological conditions (pH, temperature) .

- QSAR Models : Correlate substituent electronegativity with hydrolysis rates (e.g., electron-deficient triazoles resist nucleophilic attack) .

Application : Epoxiconazole analogs show pH-dependent stability, with protonation at N4 increasing susceptibility to hydrolysis .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.